REACTION_CXSMILES
|
[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClCCl.Br.[Br:25][CH2:26][CH2:27][NH2:28]>C(N(CC)CC)C>[Br:25][CH2:26][CH2:27][NH:28][C:7]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
272.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(Cl)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
2-bromoethanamine hydrobromide
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
Br.BrCCN
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
The triethylamine hydrochloride which precipitates
|
Type
|
CUSTOM
|
Details
|
is separated off
|
Type
|
ADDITION
|
Details
|
water is added to the filtrate
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off
|
Type
|
CUSTOM
|
Details
|
An oil is obtained
|
Type
|
CUSTOM
|
Details
|
which is purified by chromatography on a column of silica gel
|
Type
|
CUSTOM
|
Details
|
After recrystallisation
|
Type
|
ADDITION
|
Details
|
from a mixture of dichloromethane and cyclohexane 273.17 g of white solid
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
BrCCNC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |